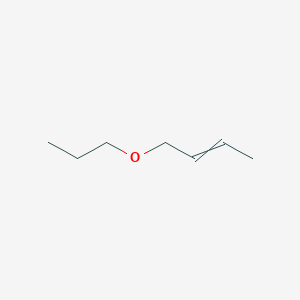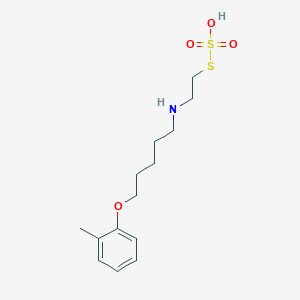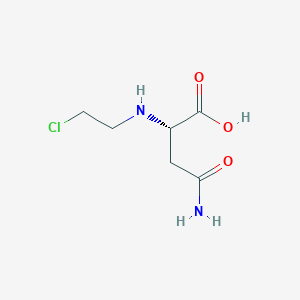
N~2~-(2-Chloroethyl)-L-asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2-Chloroethyl)-L-asparagine: is a synthetic derivative of the naturally occurring amino acid L-asparagine This compound is characterized by the presence of a 2-chloroethyl group attached to the nitrogen atom of the asparagine molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N2-(2-Chloroethyl)-L-asparagine typically involves the reaction of L-asparagine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of N2-(2-Chloroethyl)-L-asparagine may involve large-scale batch or continuous processes. The raw materials, including L-asparagine and 2-chloroethylamine, are sourced in bulk, and the reaction is carried out in reactors designed for efficient mixing and heat transfer. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions: N2-(2-Chloroethyl)-L-asparagine can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of N2-(2-Chloroethyl)-L-asparagine.
Oxidation Reactions: Oxidized forms of the compound, such as N2-(2-Chloroethyl)-L-asparagine oxides.
Reduction Reactions: Reduced forms, including amines or other hydrogenated products.
科学研究应用
Chemistry: N2-(2-Chloroethyl)-L-asparagine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, N2-(2-Chloroethyl)-L-asparagine is studied for its potential role in protein modification and enzyme inhibition. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and understanding protein function.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anticancer agents. Its structural similarity to natural amino acids allows it to be incorporated into biological systems, where it may exert cytotoxic effects on cancer cells.
Industry: N2-(2-Chloroethyl)-L-asparagine is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of N2-(2-Chloroethyl)-L-asparagine involves its interaction with biological macromolecules, such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites on these macromolecules, leading to the formation of adducts that can disrupt normal cellular functions. This mechanism is particularly relevant in the context of its potential anticancer activity, where the compound may induce DNA damage and inhibit cell proliferation.
相似化合物的比较
N~2~-(2-Chloroethyl)-L-glutamine: Similar in structure but with a glutamine backbone instead of asparagine.
N~2~-(2-Chloroethyl)-L-lysine: Contains a lysine backbone, offering different reactivity and biological properties.
N~2~-(2-Chloroethyl)-L-serine: Features a serine backbone, leading to variations in its chemical behavior.
Uniqueness: N2-(2-Chloroethyl)-L-asparagine is unique due to its specific combination of the chloroethyl group and the asparagine backbone. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications. Its ability to interact with biological macromolecules and its potential therapeutic applications further distinguish it from similar compounds.
属性
CAS 编号 |
15054-30-5 |
|---|---|
分子式 |
C6H11ClN2O3 |
分子量 |
194.61 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-(2-chloroethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H11ClN2O3/c7-1-2-9-4(6(11)12)3-5(8)10/h4,9H,1-3H2,(H2,8,10)(H,11,12)/t4-/m0/s1 |
InChI 键 |
OIYCYSCVSMBHNH-BYPYZUCNSA-N |
手性 SMILES |
C(CCl)N[C@@H](CC(=O)N)C(=O)O |
规范 SMILES |
C(CCl)NC(CC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)

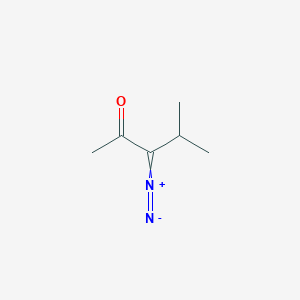

![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)

![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)



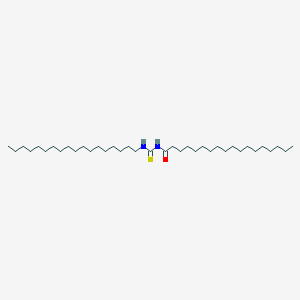
![3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B14717329.png)
